molecular formula C17H18O3 B11695976 3,5-Dimethylphenyl (2-methylphenoxy)acetate

3,5-Dimethylphenyl (2-methylphenoxy)acetate

Cat. No.: B11695976
M. Wt: 270.32 g/mol
InChI Key: QZYMGORANHJIIC-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl (2-methylphenoxy)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ester linkage to a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl (2-methylphenoxy)acetate can be achieved through several methods. One common approach involves the esterification of 3,5-dimethylphenol with 2-methylphenoxyacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,5-Dimethylphenyl (2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The ester linkage allows the compound to undergo hydrolysis, releasing the active phenol and acetic acid derivatives. These products can then interact with biological pathways, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl acetate
  • 2-Methylphenoxyacetic acid
  • 3,5-Dimethylphenol

Uniqueness

3,5-Dimethylphenyl (2-methylphenoxy)acetate is unique due to its dual phenyl and phenoxy substituents, which provide distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its individual components.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(3,5-dimethylphenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H18O3/c1-12-8-13(2)10-15(9-12)20-17(18)11-19-16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3

InChI Key

QZYMGORANHJIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

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